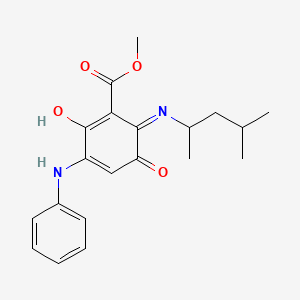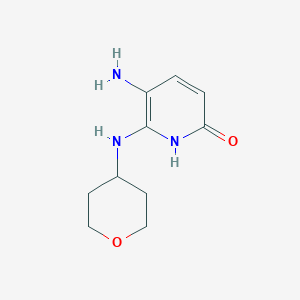
8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. This compound, in particular, features a benzyloxy group at the 8th position, a chlorine atom at the 3rd position, and a dihydrocarbazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions.
Chlorination: The chlorine atom is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully reduced form.
Substitution: The benzyloxy and chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Materials Science: It is used in the development of new materials with specific optical and electronic characteristics.
Mecanismo De Acción
The mechanism of action of 8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
9-(Benzyloxy)-9H-fluorene: Used in organic synthesis and materials science.
N-(Benzyloxy)benzylimidazoles: Studied for their antihypertensive properties.
Uniqueness
8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H16ClNO2 |
|---|---|
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
3-chloro-8-phenylmethoxy-1,2,3,9-tetrahydrocarbazol-4-one |
InChI |
InChI=1S/C19H16ClNO2/c20-14-9-10-15-17(19(14)22)13-7-4-8-16(18(13)21-15)23-11-12-5-2-1-3-6-12/h1-8,14,21H,9-11H2 |
Clave InChI |
YLJNSMUTFUSLOW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=C(N2)C(=CC=C3)OCC4=CC=CC=C4)C(=O)C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)



![5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13845794.png)








